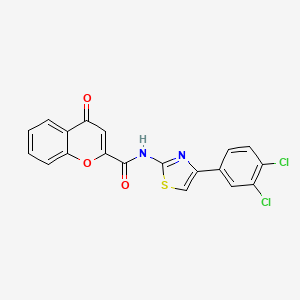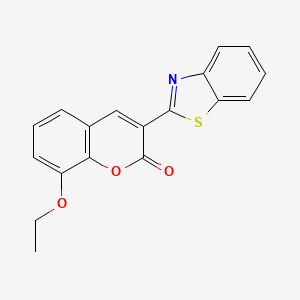
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the linear formula C16H13BrCl2N2OS . It has a molecular weight of 432.169 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using the B3LYP method with 6-31+G(d, p) basis set within density functional scheme . The scaled theoretical wave numbers are in perfect agreement with the experimental values and the vibrational modes are interpreted in terms of potential energy distribution (PED) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a linear formula of C16H13BrCl2N2OS and a molecular weight of 432.169 . Further details about its physical and chemical properties are not available in the current resources .Aplicaciones Científicas De Investigación
Potential as Adenosine Receptor Ligands
Chromones and thiazole-based compounds have been studied for their biological activities, including their role as adenosine receptor ligands. A series of chromone-thiazole hybrids, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamides, were designed and synthesized as potential ligands for human adenosine receptors. These compounds were developed using different amidation methods from chromone-2-carboxylic acid, and their structures were established using NMR, MS spectroscopy, and X-ray crystallography (Cagide, Borges, Gomes, & Low, 2015).
Antimicrobial Activity
Some derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide have shown significant antibacterial and antifungal activities. These compounds were synthesized using an environmentally benign procedure under microwave irradiation, and their structures were confirmed by IR, NMR, and mass spectral analyses (Raval, Naik, & Desai, 2012).
Cytotoxic Activity
A series of 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety were prepared as potential cytotoxic agents. Among these, certain analogs showed potent activity against various cancer cell lines, including nasopharyngeal epidermoid carcinoma KB and breast cancer cells MCF-7. These findings suggest the potential of these compounds as anticancer agents (Mahmoodi et al., 2010).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including those structurally related to this compound, have been synthesized and used as chemosensors for cyanide anions. These compounds exhibit significant changes in color and fluorescence upon interaction with cyanide, making them useful for detecting this anion (Wang et al., 2015).
Crystal Structure Analysis
Studies on the crystal structures of compounds related to this compound have provided insights into molecular geometry and conformation. This information is crucial for understanding ligand-receptor binding and the design of potential therapeutic agents (Zhao & Zhou, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-12-6-5-10(7-13(12)21)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMRYQCDFUSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B2470703.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2470704.png)
![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)
![Tert-butyl N-[[1-[2-[cyano(ethyl)amino]ethyl]pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2470707.png)


![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)

![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)